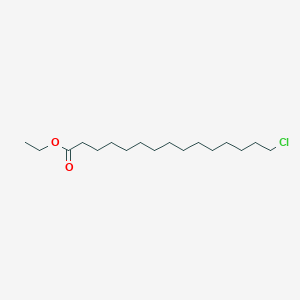
Ethyl 15-chloropentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 15-chloropentadecanoate is an organic compound belonging to the ester family It is derived from pentadecanoic acid, a saturated fatty acid, and contains a chlorine atom at the 15th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 15-chloropentadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 15-chloropentadecanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Hydrolysis: 15-chloropentadecanoic acid and ethanol.
Reduction: 15-chloropentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 15-chloropentadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 15-chloropentadecanoate involves its interaction with various molecular targets and pathways. The compound can be metabolized by esterases to release 15-chloropentadecanoic acid, which may then interact with cellular components. The chlorine atom in the compound can also participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Ethyl 15-chloropentadecanoate can be compared with other similar compounds, such as:
Ethyl pentadecanoate: Lacks the chlorine atom, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
15-chloropentadecanoic acid: The free acid form of the compound, which has different solubility and reactivity compared to the ester.
The presence of the chlorine atom in this compound makes it unique, as it can participate in specific chemical reactions and potentially exhibit distinct biological activities compared to its non-chlorinated counterparts.
Properties
Molecular Formula |
C17H33ClO2 |
|---|---|
Molecular Weight |
304.9 g/mol |
IUPAC Name |
ethyl 15-chloropentadecanoate |
InChI |
InChI=1S/C17H33ClO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChI Key |
ROLYNRWRMQCTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















